molecular formula C16H24 B11965131 Bicyclo[10.2.2]hexadeca-1(14),12,15-triene

Bicyclo[10.2.2]hexadeca-1(14),12,15-triene

Cat. No.: B11965131
M. Wt: 216.36 g/mol
InChI Key: ZKAYUYHOZYVQGP-UHFFFAOYSA-N
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Description

Bicyclo[1022]hexadeca-1(14),12,15-triene is a complex organic compound with the molecular formula C16H24 It is characterized by its unique bicyclic structure, which includes a triene system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[10.2.2]hexadeca-1(14),12,15-triene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another atom or group, often facilitated by catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Bicyclo[10.2.2]hexadeca-1(14),12,15-triene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of bicyclic compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bicyclo[10.2.2]hexadeca-1(14),12,15-triene involves its interaction with molecular targets through its triene system. This interaction can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved often include the formation of reactive intermediates that facilitate the desired reactions.

Comparison with Similar Compounds

  • Bicyclo[10.2.2]hexadeca-12,14,15-triene
  • 3,10-Diazoniabicyclo[10.2.2]hexadeca-12,14,15-triene-3,3,10,10-tetramethyl-dichloride

Comparison: Bicyclo[1022]hexadeca-1(14),12,15-triene is unique due to its specific triene system and bicyclic structure, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C16H24

Molecular Weight

216.36 g/mol

IUPAC Name

bicyclo[10.2.2]hexadeca-1(14),12,15-triene

InChI

InChI=1S/C16H24/c1-2-4-6-8-10-16-13-11-15(12-14-16)9-7-5-3-1/h11-14H,1-10H2

InChI Key

ZKAYUYHOZYVQGP-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC2=CC=C(CCCC1)C=C2

Origin of Product

United States

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